Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is substituted with an amino group at the 3rd position and a hydroxyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidine derivatives.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and reaction conditions.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure regioselectivity and chemoselectivity.
Final Coupling: The benzyl group is introduced through a coupling reaction, such as a nucleophilic substitution or a reductive amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been reported to improve the sustainability and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under suitable conditions.
Reduction: The amino group can be reduced to form an amine or a secondary amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a secondary amine.
Scientific Research Applications
Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of a particular enzyme, affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-3,5-Dihydroxy-3-aminopiperidine: This compound shares the piperidine core but lacks the benzyl group, resulting in different chemical properties and reactivity.
Pancuronium Bromide: A neuromuscular blocking agent with a similar piperidine structure but different functional groups and pharmacological activity.
Uniqueness
Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate is unique due to the presence of both amino and hydroxyl groups on the piperidine ring, as well as the benzyl group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKUUGNEYNGZGJ-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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